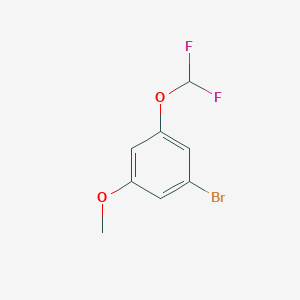

3-Bromo-5-(difluoromethoxy)anisole

Description

Significance of Aryl Halides in Organic Synthesis

Aryl halides are organic compounds in which a halogen atom is directly bonded to an aromatic ring. smolecule.com They serve as fundamental intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, plastics, and agrochemicals. smolecule.com The presence of the halogen atom provides a reactive "handle" on the aromatic ring, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds through various reactions.

One of the most powerful applications of aryl halides is in metal-catalyzed cross-coupling reactions. epo.org Reactions such as the Suzuki, Heck, and Sonogashira couplings, often catalyzed by palladium complexes, utilize aryl halides to connect different organic fragments. cas.org This capability is crucial for assembling the complex carbon skeletons of modern drugs and materials. The reactivity of the aryl halide is influenced by the identity of the halogen, with iodides being the most reactive and chlorides the least. nih.gov Aryl bromides, such as in 3-Bromo-5-(difluoromethoxy)anisole, offer a good balance of reactivity and stability, making them widely used in synthetic applications.

Importance of Fluorinated Aromatic Ethers in Contemporary Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorinated aromatic ethers, such as those containing the difluoromethoxy (–OCF₂H) group, are of particular interest in medicinal chemistry. The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, modulate conformational preferences, and block sites of metabolism.

Specifically, the difluoromethoxy group is recognized for its unique characteristics. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially improving interactions with biological targets. nih.gov Incorporating the OCF₂H group can enhance metabolic stability and improve a drug candidate's pharmacokinetic profile by increasing its permeability across cellular membranes. uspto.gov These attributes make fluorinated ethers valuable components in the design of new therapeutic agents.

Contextualization of this compound within Complex Molecular Architectures

This compound is a prime example of a multifunctional building block designed for modern organic synthesis. smolecule.com Its structure is strategically designed to allow for selective chemical modifications at different positions.

The Bromo Group : This serves as the primary site for cross-coupling reactions, enabling the introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups. This allows for the extension of the molecular framework.

The Difluoromethoxy Group : As discussed, this group is incorporated to enhance the drug-like properties of the final molecule. It can improve metabolic stability and target binding affinity.

The Methoxy (B1213986) Group : This group is a strong ortho-, para-director in electrophilic aromatic substitution reactions. It activates the aromatic ring, influencing the position of any further substitutions.

The combination of these three groups on a single aromatic ring makes this compound a highly valuable precursor for creating libraries of complex compounds for biological screening. Chemists can systematically vary the substituent introduced at the bromo position while benefiting from the inherent properties conferred by the fluorinated ether.

Overview of Research Trajectories for Multifunctionalized Anisoles

Anisole (B1667542) and its derivatives are common motifs in natural products and synthetic compounds. Research involving multifunctionalized anisoles often focuses on leveraging the existing functional groups to build molecular complexity. The primary reaction pathway for anisole itself is aromatic hydroxylation. nih.gov For a compound like this compound, research trajectories include:

Sequential Cross-Coupling and Functionalization : Utilizing the bromo group for an initial cross-coupling reaction, followed by further modification of the aromatic ring or the newly introduced substituent.

Medicinal Chemistry Scaffolding : Employing the anisole core as a central scaffold, with the bromo- and difluoromethoxy groups serving as points for diversification to explore structure-activity relationships (SAR) in drug discovery programs.

Development of Novel Synthetic Methodologies : Using this and similar molecules as substrates to test and develop new catalytic systems and reaction conditions for selective C-H functionalization or other transformations.

The strategic placement of multiple, electronically distinct functional groups allows for a high degree of control over subsequent chemical reactions, making such compounds central to the development of novel synthetic strategies and the discovery of new bioactive molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1261446-31-4 |

| Molecular Formula | C₈H₇BrF₂O₂ |

| Molecular Weight | 253.04 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Related Anisole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-5-fluoroanisole | 29578-39-0 | C₇H₆BrFO | 205.03 |

| 4-Bromo-3,5-difluoroanisole | 202865-61-0 | C₇H₅BrF₂O | 223.01 |

| 3-Bromo-5-(trifluoromethoxy)anisole | 1330750-28-1 | C₈H₆BrF₃O₂ | 271.03 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrF2O2 |

|---|---|

Molecular Weight |

253.04 g/mol |

IUPAC Name |

1-bromo-3-(difluoromethoxy)-5-methoxybenzene |

InChI |

InChI=1S/C8H7BrF2O2/c1-12-6-2-5(9)3-7(4-6)13-8(10)11/h2-4,8H,1H3 |

InChI Key |

VJGVOSQVHYIDSL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)Br)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 Difluoromethoxy Anisole and Its Derivatives

Strategies for Bromination of Anisole (B1667542) Precursors

The introduction of a bromine atom onto the anisole ring is a key step in the synthesis of 3-Bromo-5-(difluoromethoxy)anisole. The methoxy (B1213986) group of anisole is an ortho-, para-directing activator for electrophilic aromatic substitution, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. quora.comrsc.org However, the desired product requires bromination at the meta position relative to the methoxy group. This regiochemical challenge necessitates careful selection of the starting material and bromination strategy.

Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. nih.gov For anisole itself, direct bromination typically yields a mixture of ortho- and para-bromoanisole. mdpi.comyoutube.com To achieve the desired meta-substitution pattern, a different precursor is often employed. One common strategy involves starting with a precursor that has a meta-directing group, which is later converted to the methoxy group or is present alongside another group that directs the bromine to the desired position.

Theoretical analyses, such as those using density functional theory (DFT), have been employed to predict and understand the regioselectivity of electrophilic aromatic bromination of substituted benzenes, including anisole. rsc.orgresearchgate.net These studies help in devising strategies to achieve the desired isomer.

Several brominating agents and systems have been developed for regioselective brominations. These include N-bromosuccinimide (NBS) in conjunction with catalysts or specific solvent systems. researchgate.net For instance, the NBS/HBF4·Et2O system in acetonitrile has been reported as an effective method for the bromination of phenols and anisoles. acs.org Another approach involves the use of ammonium bromide with an oxidant like hydrogen peroxide.

| Reagent/System | Substrate | Key Features |

| N-Bromosuccinimide (NBS)/Silica Gel | Aromatic Compounds | Good for regioselective brominations. researchgate.net |

| Tetrabutylammonium Peroxydisulfate | Aromatic Compounds | Practical and regioselective. |

| Ammonium Bromide/Hydrogen Peroxide | Anilines and Anisoles | Effective bromination method. |

| N-Bromosuccinimide (NBS)/HBF4·Et2O | Phenols and Anisoles | A newer method for bromination. acs.org |

Radical bromination is another potential pathway, although it is more commonly used for the substitution of benzylic hydrogens. In the context of aromatic bromination, radical mechanisms are less common than electrophilic substitution. However, under specific conditions, such as UV irradiation or in the presence of radical initiators, radical pathways can be initiated. quora.com For anisole, radical bromination would likely lead to a different product distribution than electrophilic bromination and may not be the preferred method for achieving the specific 3-bromo isomer.

Recent advancements in organic synthesis have led to the development of direct C-H activation/bromination methodologies. These methods offer a more atom-economical approach by directly converting a C-H bond to a C-Br bond, avoiding the need for pre-functionalized substrates. Transition-metal-catalyzed C-H activation, for example using rhodium catalysts, has been shown to be effective for the ortho-bromination of certain aromatic compounds. While this specific regioselectivity is not what is required for this compound, it highlights the potential of C-H activation strategies in controlling regioselectivity. Further development in this area may lead to methods for meta-selective C-H bromination.

Introduction of the Difluoromethoxy Moiety

The difluoromethoxy group (OCF2H) is a valuable substituent in medicinal chemistry as it can act as a lipophilic bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding. nih.gov Its introduction onto an aromatic ring can be achieved through several methods, primarily involving either electrophilic or nucleophilic reagents.

While direct electrophilic difluoromethoxylation is not a standard transformation, the synthesis of the difluoromethoxy group can involve electrophilic fluorinating reagents at a precursor stage. For instance, a related strategy involves the conversion of a phenol to a difluoromethyl ether. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. researchgate.netalfa-chemistry.combrynmawr.edu These reagents are known for their ability to deliver an electrophilic fluorine atom to a nucleophilic substrate. wikipedia.org The synthesis of aryl difluoromethyl ethers often proceeds through the generation of a difluorocarbene intermediate which is then trapped by a phenolate. orgsyn.orgorgsyn.org

| Reagent | Description |

| N-Fluorobenzenesulfonimide (NFSI) | A widely used, effective electrophilic fluorinating agent. researchgate.netwikipedia.org |

| Selectfluor® | A stable, easy-to-handle electrophilic fluorinating agent. researchgate.net |

| N-Fluoro-o-benzenedisulfonimide (NFOBS) | Another effective electrophilic fluorinating reagent. wikipedia.org |

A more common and direct approach for introducing the difluoromethoxy group is through the nucleophilic difluoromethylation of a hydroxyl group (a phenol). This method involves the reaction of a phenolate anion with a difluorocarbene precursor. acs.org

A widely used method for generating difluorocarbene is the thermal decarboxylation of sodium chlorodifluoroacetate. orgsyn.org This reagent is stable, commercially available, and relatively non-toxic. orgsyn.org The difluorocarbene generated is electrophilic and is readily trapped by the nucleophilic phenolate. orgsyn.orgorgsyn.org

Another approach utilizes S-(difluoromethyl)sulfonium salts as difluorocarbene precursors. acs.org These bench-stable reagents react with phenols in the presence of a base, such as lithium hydroxide, to afford aryl difluoromethyl ethers in good to excellent yields. acs.org

Furthermore, reagents like bromodifluoromethyl phenyl sulfone can be used for nucleophilic difluoromethylation reactions, although these are often employed for the difluoromethylation of carbon nucleophiles rather than oxygen nucleophiles. cas.cn

| Reagent/Precursor | Base/Conditions | Product |

| Sodium Chlorodifluoroacetate | Heat | Aryl difluoromethyl ether orgsyn.org |

| S-(Difluoromethyl)sulfonium salt | Lithium Hydroxide | Aryl difluoromethyl ether acs.org |

| Bromodifluoromethyl phenyl sulfone | Not typically for O-difluoromethylation | (Difluoromethyl)sulfones cas.cn |

The synthesis of this compound would therefore likely proceed by first preparing 3-bromo-5-hydroxyanisole, followed by its conversion to the corresponding difluoromethyl ether using one of the nucleophilic difluoromethylation methods described above.

Oxidative Desulfurization-Fluorination Routes

The oxidative desulfurization-fluorination of dithiocarbonates presents a viable pathway for the synthesis of aryl difluoromethyl ethers. This method typically involves the conversion of a phenol to a dithiocarbonate, which is then subjected to fluorination with a suitable reagent combination.

In a general approach, a phenol precursor, such as 3-bromo-5-hydroxyanisole, would first be reacted with carbon disulfide in the presence of a base, followed by quenching with an alkyl halide (e.g., methyl iodide) to form the corresponding xanthate. This intermediate is then treated with a fluorinating agent and an oxidant. A common system for this transformation is the use of a hydrogen fluoride source, like HF-pyridine or tetrabutylammonium dihydrogen trifluoride (TBAH₂F₃), in combination with an N-haloimide oxidant, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH).

The proposed mechanism involves the initial oxidation of the sulfur atom, followed by nucleophilic attack of fluoride, leading to the displacement of the sulfur-containing group and the formation of the difluoromethyl ether. While this method is effective for the synthesis of trifluoromethyl ethers, the selective synthesis of difluoromethyl ethers can be more challenging and may yield byproducts. The reaction conditions, including the choice of fluorinating agent and oxidant, are critical for achieving the desired product.

Table 1: Reagents for Oxidative Desulfurization-Fluorination

| Starting Material | Fluorinating Agent | Oxidant | Product |

| Aryl Xanthate | HF-Pyridine | N-Bromosuccinimide (NBS) | Aryl difluoromethyl ether |

| Aryl Xanthate | TBAH₂F₃ | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Aryl difluoromethyl ether |

Cross-Coupling Strategies for Difluoromethoxy Installation

Cross-coupling reactions have emerged as powerful tools for the formation of carbon-fluorine and carbon-oxygen bonds, enabling the direct installation of the difluoromethoxy group onto an aromatic ring. These methods often offer high functional group tolerance and milder reaction conditions compared to classical methods.

One plausible strategy involves the palladium-catalyzed cross-coupling of an aryl halide, such as 1,3-dibromo-5-methoxybenzene, with a difluoromethoxylation reagent. Alternatively, a more convergent approach would utilize a 3-bromo-5-hydroxyanisole precursor and a suitable difluoromethylating agent. For instance, the use of a difluoromethyl source like TMSCF₂H (difluoromethyltrimethylsilane) in a palladium-catalyzed reaction could be explored.

Recent advancements in metallaphotoredox catalysis have provided novel pathways for the difluoromethylation of aryl bromides. google.comnih.gov This approach typically uses a photocatalyst in conjunction with a nickel or copper catalyst to generate a difluoromethyl radical from a precursor such as bromodifluoromethane. google.comnih.gov This radical can then be coupled with an aryl halide. In the context of synthesizing this compound, this could involve the direct difluoromethoxylation of 1,3-dibromo-5-methoxybenzene, although control of regioselectivity might be a challenge.

Table 2: Comparison of Cross-Coupling Strategies for Difluoromethoxylation

| Catalyst System | Difluoromethyl Source | Substrate | Key Features |

| Palladium/Ligand | TMSCF₂H | Aryl bromide/chloride | Good functional group tolerance. |

| Nickel/Photocatalyst | CHBrF₂ | Aryl bromide | Mild reaction conditions. |

| Copper | Difluoromethyl zinc reagent | Aryl iodide | Activation of C-I bonds. guidechem.com |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of a multifunctionalized aromatic compound like this compound can be approached through either convergent or divergent strategies, each with its own advantages in terms of efficiency and flexibility.

Sequential Functionalization Approaches

A sequential or linear synthesis involves the stepwise introduction of the required functional groups onto a simple starting material. For this compound, a plausible starting material could be 3-methoxyphenol. The synthetic sequence could then involve:

Difluoromethoxylation: The hydroxyl group of 3-methoxyphenol can be converted to the difluoromethoxy group. A common method for this is the reaction with chlorodifluoromethane (Freon 22) in the presence of a base. chemicalbook.com

Bromination: The resulting 1-(difluoromethoxy)-3-methoxybenzene would then be subjected to electrophilic aromatic bromination. The methoxy and difluoromethoxy groups are both ortho-, para-directing. Given the steric hindrance at the positions ortho to both groups, bromination is expected to occur at the position para to the methoxy group and meta to the difluoromethoxy group, yielding the desired this compound.

An alternative sequence could start with the bromination of 3-methoxyphenol, followed by difluoromethoxylation. The regioselectivity of the initial bromination would be crucial in this approach.

One-Pot Multicomponent Reactions

Such a reaction might involve a suitably substituted benzene (B151609) derivative that could undergo simultaneous or sequential bromination and difluoromethoxylation in a single pot. For example, a boronic acid derivative of 3-(difluoromethoxy)anisole could potentially undergo a one-pot bromination and Suzuki coupling, although this is a speculative pathway. The development of novel MCRs for the synthesis of complex fluorinated aromatics remains an active area of research. rsc.orgnih.gov

Advanced Methodological Considerations in Synthesis

The successful synthesis of a specific isomer like this compound requires careful control over the reaction conditions to ensure the desired regiochemistry and to avoid the formation of unwanted byproducts.

Control of Regioselectivity and Stereoselectivity

Regioselectivity: In the context of a sequential synthesis, the control of regioselectivity during electrophilic aromatic substitution is paramount. For the bromination of a substrate like 1-(difluoromethoxy)-3-methoxybenzene, the directing effects of both the methoxy and difluoromethoxy groups must be considered. The methoxy group is a strong activating group and directs ortho- and para-. The difluoromethoxy group is also ortho-, para-directing but is less activating than the methoxy group. Therefore, the position of bromination will be primarily dictated by the methoxy group. Bromination at the 4-position (para to methoxy) would be sterically unhindered, leading to the desired product. Theoretical and experimental studies on the bromination of substituted anisoles confirm that para-substitution with respect to the most activating group is generally favored. nih.gov

Stereoselectivity: The target molecule, this compound, is achiral, and therefore, stereoselectivity is not a concern in its synthesis. However, in the synthesis of derivatives of this compound that may contain chiral centers, stereoselective methods would be necessary. For instance, if a chiral side chain were to be introduced, asymmetric synthesis methodologies would be required to control the stereochemical outcome.

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound is crucial for maximizing the yield and purity of the final product while minimizing the formation of byproducts. Key parameters for optimization include the choice of reagents, solvents, temperature, reaction time, and catalyst systems.

A plausible synthetic route involves the O-difluoromethylation of a commercially available precursor, 3-bromo-5-methoxyphenol. The optimization of this step would focus on the difluoromethylating agent and the reaction conditions.

Table 1: Optimization of the O-Difluoromethylation of 3-Bromo-5-methoxyphenol

| Entry | Difluoromethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | TMSCF2Br | K2CO3 | DMF | 80 | 12 | 65 |

| 2 | TMSCF2Br | Cs2CO3 | DMF | 80 | 12 | 75 |

| 3 | TMSCF2Br | Cs2CO3 | Acetonitrile | 80 | 12 | 70 |

| 4 | ClCF2H | K2CO3 | DMF | 100 | 24 | 50 |

| 5 | HCF2OTf | KOH | MeCN/H2O | 25 | 2 | 80 |

| 6 | HCF2OTf | Cs2CO3 | MeCN/H2O | 25 | 2 | 85 |

From the illustrative data, the use of difluoromethyl triflate (HCF2OTf) with cesium carbonate in a mixed solvent system at room temperature appears to be the most efficient method, offering a high yield in a short reaction time. Further optimization could involve fine-tuning the stoichiometry of the reagents and the reaction concentration.

Alternatively, the synthesis could proceed via the regioselective bromination of 1-(difluoromethoxy)-3-methoxybenzene. The directing effects of the methoxy and difluoromethoxy groups would influence the position of bromination. The methoxy group is a strong ortho-, para-director, while the difluoromethoxy group is a deactivating group with some ortho-, para-directing influence. This could lead to a mixture of isomers, making the optimization of regioselectivity critical.

Table 2: Optimization of the Bromination of 1-(difluoromethoxy)-3-methoxybenzene

| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 3-Bromo Isomer (%) |

| 1 | Br2 | FeBr3 | CCl4 | 25 | 4 | 40 (mixture of isomers) |

| 2 | NBS | None | Acetonitrile | 80 | 6 | 60 (improved regioselectivity) |

| 3 | NBS | Acetic Acid | Acetonitrile | 80 | 6 | 65 |

| 4 | Br2 | Zeolite | Dichloromethane | 0 | 2 | 55 (para-selective) |

The use of N-bromosuccinimide (NBS) in acetonitrile generally provides better regioselectivity for the desired meta-bromination relative to the activating methoxy group.

Scale-Up Synthesis Considerations

Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Reagent Selection and Cost:

For the O-difluoromethylation route, the cost and availability of the difluoromethylating agent are major considerations. While difluoromethyl triflate may offer high yields on a lab scale, its cost and stability might be prohibitive for large-scale production. Reagents like chlorodifluoromethane (ClCF2H), although a gas and an ozone-depleting substance, might be considered in a well-contained industrial setting due to lower cost.

For the bromination route, the use of liquid bromine on a large scale poses significant safety hazards due to its high toxicity and corrosivity. N-bromosuccinimide is a safer alternative, but its cost per mole of bromine is higher.

Reaction Conditions and Safety:

Temperature Control: Both difluoromethylation and bromination reactions can be exothermic. Effective heat management is crucial on a large scale to prevent runaway reactions. This involves the use of jacketed reactors with efficient cooling systems.

Pressure Management: The use of gaseous reagents like chlorodifluoromethane requires high-pressure reactors and stringent safety protocols to handle potential leaks.

Solvent Selection: The choice of solvent for scale-up needs to consider factors beyond reaction performance, including toxicity, environmental impact, and ease of recovery and recycling. Solvents like DMF, while effective, are coming under increasing regulatory scrutiny.

Work-up and Purification:

Extraction and Phase Separation: Large-scale liquid-liquid extractions can be cumbersome. The process should be designed to minimize solvent usage and facilitate efficient phase separation.

Purification: Chromatography, a common purification technique in the lab, is often not economically viable for large-scale production. Alternative methods like distillation or crystallization would need to be developed and optimized to achieve the desired product purity. The potential for isomeric impurities in the bromination route makes the development of an effective purification strategy particularly important.

Process Safety and Environmental Impact:

A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the process.

The environmental impact of the process, including waste generation and solvent emissions, must be minimized. This may involve developing methods for catalyst recycling and waste stream treatment.

Chemical Reactivity and Transformation Studies of 3 Bromo 5 Difluoromethoxy Anisole

Reactivity of the Aryl Bromide Moiety

The aryl bromide moiety is the most reactive site on the 3-Bromo-5-(difluoromethoxy)anisole molecule for transformations involving the formation of new bonds. Its reactivity is a cornerstone for its application in the synthesis of more complex molecular architectures.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism involves a two-step process of addition-elimination, proceeding through a negatively charged intermediate known as a Meisenheimer complex. google.com For this pathway to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group, as these positions can stabilize the negative charge of the intermediate through resonance. google.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent the most powerful and widely applicable strategy for the functionalization of this compound. The carbon-bromine bond is well-suited for oxidative addition to low-valent transition metal catalysts, most commonly those based on palladium. This step initiates a catalytic cycle that enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The formation of new carbon-carbon bonds by replacing the bromine atom is a key transformation of this compound. The Suzuki-Miyaura, Negishi, and Stille couplings are cornerstone reactions for this purpose.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. hymasynthesis.com Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents. hymasynthesis.comnih.gov this compound is an excellent substrate for this reaction, readily coupling with a wide array of aryl, heteroaryl, vinyl, and alkyl boronic acids or esters to yield complex biaryl structures and other substituted products.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. acs.org Organozinc reagents are among the most reactive organometallics used in cross-coupling, often allowing reactions to proceed under very mild conditions and with high stereospecificity.

The Stille reaction utilizes a palladium catalyst to couple an organohalide with an organotin reagent (organostannane). A key advantage of the Stille coupling is that the organostannanes are tolerant of a vast array of functional groups and are stable to air and moisture. This allows for the synthesis of complex molecules where other reactive functionalities must be preserved.

Below is an illustrative table of typical conditions for Suzuki-Miyaura coupling, for which a substrate like this compound would be suitable.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | High |

| (4-Methylphenyl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | Excellent |

| (3-Furyl)boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | Good |

The introduction of nitrogen, oxygen, or sulfur linkages at the aromatic core is readily achieved via metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling aryl halides with amines. This reaction has revolutionized the synthesis of arylamines due to its broad scope, allowing the use of primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. The reaction typically requires a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. This compound can be efficiently coupled with a diverse range of amines using this methodology.

The Chan-Lam coupling provides a complementary method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts. This reaction typically couples arylboronic acids with amines or alcohols and can often be performed in air at room temperature. While the classic Chan-Lam reaction uses a boronic acid, variations starting from aryl halides are also well-established, expanding its utility.

Carbon-sulfur (C-S) bond formation , or thiolation, can also be achieved using palladium or copper catalysis. These reactions couple aryl halides with thiols or their corresponding salts to generate aryl sulfides, which are important structural motifs in pharmaceuticals and materials science.

| Amine Partner | Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | Excellent |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | High |

| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | Good |

The conversion of the aryl bromide to an arylboronic acid or ester is a highly valuable transformation, as it turns the electrophilic aryl halide into a nucleophilic coupling partner for subsequent reactions like the Suzuki-Miyaura coupling. The most common method for this is the Miyaura borylation , which involves a palladium-catalyzed reaction between the aryl halide and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).

While direct C-H borylation of arenes is possible, for a substrate like this compound, the borylation of the C-Br bond is significantly more favorable under standard palladium-catalyzed conditions. The resulting boronic ester, 2-(3-(difluoromethoxy)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , is a stable intermediate that can be isolated or used in situ for further diversification. Studies on related substrates containing methoxy (B1213986) and other fluoroalkoxy groups show excellent reactivity and selectivity for this transformation.

Reductive and Oxidative Transformations

The aryl bromide moiety can undergo both reductive and oxidative transformations, although these are less common than cross-coupling reactions for this specific substrate.

Reductive dehalogenation involves the replacement of the bromine atom with a hydrogen atom. This can be achieved under various conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂ gas), or by using a metal hydride source. This transformation would convert this compound into 1-(difluoromethoxy)-3-methoxybenzene .

Oxidative transformations directly involving the C-Br bond are rare. More commonly, oxidative processes might target other parts of the molecule, or the aryl bromide could be first converted into an organometallic species (e.g., via lithiation or Grignard formation) which can then react with an oxygen source. However, the presence of the other functional groups requires careful selection of reaction conditions to ensure chemoselectivity.

Reactivity of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a key structural motif that imparts unique electronic properties and metabolic stability to the molecule. Its reactivity is characterized by a general stability, yet it possesses a latent reactivity that can be exploited for further molecular elaboration.

Stability and Lability under Various Reaction Conditions

The difluoromethoxy group, much like the related trifluoromethoxy group, is known for its considerable stability under a range of reaction conditions, including both acidic and basic environments. solubilityofthings.com The strength of the carbon-fluorine bonds contributes to this robustness, making the group resistant to cleavage. Compared to other fluorinated substituents, the OCHF₂ group is described as having similar stability to the highly inert OCF₃ group. solubilityofthings.comnbinno.com This stability allows for chemical transformations to be performed on other parts of the molecule, such as the bromine atom, without affecting the difluoromethoxy ether linkage. For instance, the C-O bond in ethers is generally tolerant to both acids and bases, as well as many oxidizing and reducing agents. nbinno.com However, extreme conditions can lead to decomposition. While direct studies on this compound are limited, the general stability of aryl difluoromethyl ethers suggests they would remain intact during many standard synthetic operations like palladium-catalyzed cross-coupling reactions or mild nucleophilic substitutions.

Derivatization and Functionalization of the Fluorinated Ether

Despite its general stability, the difluoromethoxy group offers a unique handle for functionalization through the deprotonation of its hydrogen atom. The acidity of the C-H bond in the Ar-OCF₂H moiety is increased by the adjacent electron-withdrawing fluorine atoms. This allows for its removal by a strong base, such as a lithiated base, to generate a transient α,α-difluorocarbanionic intermediate (Ar-OCF₂⁻). wikipedia.org

This reactive species can then be trapped by various electrophiles, enabling the introduction of new functional groups. For example, quenching the anion with silylating agents can yield silylated difluoromethyl ethers (e.g., Ar-OCF₂-SiR₃). wikipedia.org This strategy provides a pathway to a diverse range of difluoromethylene compounds that might otherwise be difficult to access. libretexts.org This deprotonative functionalization strategy has been successfully applied to various difluoromethyl-containing compounds, including ketones and pyridines, suggesting its potential applicability to this compound for creating novel derivatives. libretexts.org

Electrophilic Aromatic Substitution on the Anisole (B1667542) Core

The benzene (B151609) ring of this compound is substituted with three groups that exert competing or reinforcing electronic effects, which collectively determine the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Directing Effects of Bromo, Difluoromethoxy, and Methoxy Substituents

The outcome of electrophilic substitution on the aromatic ring is governed by the directing effects of the existing substituents. These effects are classified based on their ability to activate or deactivate the ring towards electrophilic attack and to direct the incoming electrophile to specific positions. libretexts.orgchemicalbook.com

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group. Through the resonance donation of its lone pair of electrons, it significantly increases the electron density of the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions. researchgate.netlibretexts.org This makes the ring much more reactive towards electrophiles than benzene itself and strongly directs incoming electrophiles to these positions. libretexts.orglibretexts.org

Bromo Group (-Br): The bromine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can participate in resonance, directing incoming electrophiles to the ortho and para positions. This classifies it as an ortho, para-director, albeit a deactivating one. libretexts.orgresearchgate.net

Difluoromethoxy Group (-OCF₂H): The difluoromethoxy group is strongly deactivating due to the powerful inductive effect of the two fluorine atoms. This effect withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack. While Hammett substituent constants for the -OCF₂H group are not as widely tabulated as for other groups, it is expected to be more electron-withdrawing than a methoxy group. utexas.edusigmaaldrich.com Its directing effect is less straightforward; while it is deactivating, the oxygen lone pair could potentially direct ortho and para, similar to halogens. However, strong deactivators typically direct incoming groups to the meta position. researchgate.netnih.gov

In a polysubstituted benzene ring, the most powerfully activating group generally controls the regioselectivity. beilstein-journals.org In this compound, the methoxy group is the strongest activator and will therefore dominate the directing effects.

Regiochemical Control in Further Functionalization

The positions available for electrophilic substitution on this compound are C2, C4, and C6. The directing effects of the substituents guide an incoming electrophile as follows:

The methoxy group at C1 directs ortho (to C2 and C6) and para (to C4).

The bromo group at C3 directs ortho (to C2 and C4) and para (to C6).

The difluoromethoxy group at C5 directs ortho (to C4 and C6) and para (to C2).

Combining these effects, and with the methoxy group as the dominant director, the positions activated for substitution are C2, C4, and C6.

Position C4: This position is activated by both the methoxy (para) and bromo (ortho) groups. However, it is also ortho to the deactivating difluoromethoxy group.

Position C2: This position is activated by the methoxy (ortho), bromo (ortho), and difluoromethoxy (para) groups. However, it is sterically hindered, being flanked by both the bromo and methoxy groups.

Position C6: This position is activated by the methoxy (ortho), bromo (para), and difluoromethoxy (ortho) groups.

Given that the methoxy group is the strongest activator, substitution is most likely to occur at a position ortho or para to it. The para position (C4) is already substituted. Between the two ortho positions (C2 and C6), C6 is less sterically hindered than C2. Therefore, electrophilic substitution is predicted to occur predominantly at the C6 position . This is supported by analogous reactions, such as the nitration of 1-bromo-3,5-dimethoxybenzene, which yields 1-bromo-3,5-dimethoxy-2-nitrobenzene, with the electrophile adding to the position between the two activating methoxy groups. researchgate.netnih.gov

Radical-Mediated Processes Involving this compound

The functional groups present on this compound allow for potential participation in various radical-mediated reactions, offering alternative pathways for functionalization.

One of the most synthetically useful handles for radical reactions on this molecule is the carbon-bromine bond. The C-Br bond can undergo homolytic cleavage to generate an aryl radical. This can be achieved using radical initiators like AIBN in the presence of a hydrogen atom donor such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). This approach is widely used in intramolecular radical cyclizations, where an aryl radical generated from an ortho-bromoaryl precursor adds to a tethered alkene or alkyne. capes.gov.brchim.it For this compound, this would require prior derivatization to introduce a suitable radical acceptor.

Another potential radical pathway is the Minisci reaction, which involves the addition of a nucleophilic alkyl radical to an electron-deficient aromatic ring. libretexts.orgnih.gov While the anisole ring in the title compound is electron-rich due to the methoxy group, making it an unsuitable substrate for a classic Minisci reaction, this type of chemistry could be envisioned if the core structure were part of a larger, protonated, electron-deficient N-heterocycle. libretexts.orgrsc.org In such a scenario, alkyl radicals generated from various precursors could potentially add to the aromatic system, although regioselectivity would be complex.

Single-Electron Transfer (SET) Mechanisms

The reactivity of this compound in many transformations is predicated on the initial step of single-electron transfer (SET) to the molecule. In this process, the compound accepts an electron from a donor species, which can be a chemical reductant, an electrode, or a photoexcited catalyst, to form a radical anion. The stability and subsequent fate of this radical anion are crucial in determining the reaction pathway.

The presence of the electron-withdrawing difluoromethoxy group is expected to lower the reduction potential of the aromatic ring, making the acceptance of an electron more favorable compared to anisole or bromoanisole alone. Upon formation, the radical anion of this compound is poised to undergo fragmentation. The carbon-bromine (C-Br) bond is the weakest link and is expected to cleave heterolytically, releasing a bromide anion and generating a 3-(difluoromethoxy)-5-methoxyphenyl radical.

This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including hydrogen atom abstraction, addition to unsaturated systems, or, more synthetically useful, coupling with other radical or nucleophilic species. The general mechanism is outlined below:

Scheme 1: General Single-Electron Transfer (SET) Mechanism for the Activation of this compound

Electron Transfer: Ar-Br + e⁻ → [Ar-Br]•⁻ (where Ar = 3-(difluoromethoxy)-5-methoxyphenyl)

Fragmentation: [Ar-Br]•⁻ → Ar• + Br⁻

Subsequent Reactions of the Aryl Radical:

Hydrogen Atom Abstraction: Ar• + H-donor → Ar-H + Donor•

Coupling Reactions: Ar• + Nu⁻ → [Ar-Nu]•⁻ → Ar-Nu + e⁻ (or other termination steps)

The efficiency of the initial SET step and the subsequent fragmentation are key to the successful application of this compound in various synthetic methodologies.

Photoredox and Electrocatalytic Transformations

Building upon the fundamental principles of SET, photoredox and electrocatalytic methods offer powerful and often milder alternatives to traditional chemical transformations for activating aryl halides like this compound.

Photoredox Catalysis:

In photoredox catalysis, a photocatalyst, typically a transition metal complex (e.g., of ruthenium or iridium) or an organic dye, absorbs visible light and becomes electronically excited. In its excited state, the photocatalyst can act as a potent single-electron donor or acceptor. For the transformation of this compound, a reductive quenching cycle is the most probable pathway.

Scheme 2: Plausible Photoredox Catalytic Cycle for the Cross-Coupling of this compound

Photoexcitation: A photocatalyst (PC) absorbs a photon of light to reach its excited state (PC*).

Reductive Quenching: The excited photocatalyst (PC*) is reductively quenched by a sacrificial electron donor (e.g., an amine or Hantzsch ester), generating the reduced form of the photocatalyst (PC•⁻) and the oxidized donor.

Single-Electron Transfer: The reduced photocatalyst (PC•⁻) transfers an electron to this compound (Ar-Br), leading to the formation of the aryl radical (Ar•) and bromide anion (Br⁻), while regenerating the ground-state photocatalyst (PC).

Catalytic Cross-Coupling: The generated aryl radical can then engage in a nickel-catalyzed cross-coupling cycle. The aryl radical combines with a low-valent nickel(0) species to form a high-valent nickel-aryl intermediate. This intermediate then undergoes transmetalation with a coupling partner (e.g., a boronic acid in Suzuki-Miyaura coupling) and subsequent reductive elimination to yield the cross-coupled product and regenerate the nickel(0) catalyst.

While specific studies on this compound are not prevalent, the extensive research on photoredox-mediated Suzuki-Miyaura couplings of other aryl bromides provides a strong basis for its expected reactivity. The electron-donating methoxy group and the electron-withdrawing difluoromethoxy group on the aromatic ring would influence the reactivity of the aryl radical and the subsequent coupling steps.

Table 1: Representative Examples of Photoredox-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner (Boronic Acid) | Photocatalyst | Nickel Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | fac-[Ir(ppy)₃] | NiCl₂·glyme | K₂CO₃ | DMA | 95 |

| 4-Bromobenzotrifluoride | 4-Methylphenylboronic acid | fac-[Ir(ppy)₃] | NiCl₂·glyme | K₃PO₄ | DMA | 88 |

| 1-Bromo-4-fluorobenzene | Thiophene-2-boronic acid | Ru(bpy)₃(PF₆)₂ | NiBr₂·diglyme | Cs₂CO₃ | DMF | 92 |

This table presents data from analogous reactions to illustrate the general conditions and outcomes expected for this compound.

Electrocatalytic Transformations:

Electrocatalysis provides another avenue for the activation of this compound via single-electron transfer. In this approach, an electric potential is applied to drive the reduction of the aryl halide at the cathode. This method can be combined with a nickel catalyst to achieve cross-coupling reactions.

The process typically involves the electrochemical generation of a low-valent nickel catalyst (Ni(0)) from a Ni(II) precursor. This Ni(0) species can then react with this compound in an oxidative addition step. Alternatively, direct reduction of the aryl bromide at the cathode can generate the aryl radical, which is then trapped by the nickel catalyst.

Scheme 3: General Pathway for Nickel-Catalyzed Electrochemical Cross-Coupling

Electrochemical Reduction: Ni(II) + 2e⁻ → Ni(0)

Oxidative Addition: Ni(0) + Ar-Br → Ar-Ni(II)-Br

Transmetalation: Ar-Ni(II)-Br + R-M → Ar-Ni(II)-R + M-Br (where R-M is a coupling partner)

Reductive Elimination: Ar-Ni(II)-R → Ar-R + Ni(0)

This electrocatalytic approach avoids the need for chemical reductants and offers a high degree of control over the reaction conditions by tuning the applied potential. Given the electronic nature of this compound, it is expected to be a suitable substrate for such transformations.

Applications in Chemical Synthesis Research

3-Bromo-5-(difluoromethoxy)anisole as a Versatile Synthetic Building Block

The presence of a bromo substituent on the aromatic ring is a key feature that allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the construction of complex biaryl and arylamine structures.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. While specific examples with this compound are not extensively documented in readily available literature, its reactivity can be inferred from similar compounds like 3-bromoanisole. core.ac.uk The general reaction scheme involves the coupling with a variety of aryl or heteroaryl boronic acids or their esters to yield highly functionalized biaryl systems. These reactions typically proceed in high yields under mild conditions.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 3-(Difluoromethoxy)-5-methoxy-1,1'-biphenyl |

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial linkage in many biologically active molecules. This reaction would involve the coupling of this compound with a wide range of primary or secondary amines. The reaction is known for its broad substrate scope and functional group tolerance. researchgate.net

Table 2: Representative Buchwald-Hartwig Amination Reaction

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-(3-(Difluoromethoxy)-5-methoxyphenyl)aniline |

The ability to participate in these coupling reactions makes this compound a valuable precursor for the synthesis of complex molecular scaffolds with potential biological activity. For instance, the synthesis of fluorophenyl pyrazole (B372694) compounds, which can act as kinase inhibitors, often involves the coupling of a bromo-substituted aromatic with a pyrazole boronic acid derivative. The difluoromethoxy group in the target compound can impart desirable properties to the final molecule.

Role in Medicinal Chemistry Research as an Intermediate

The unique combination of functional groups in this compound makes it an attractive starting material for medicinal chemistry programs aimed at discovering new drugs.

Fluorine-18 labeled positron emission tomography (PET) probes are crucial tools in diagnostic imaging. The synthesis of these probes often relies on the nucleophilic substitution of a leaving group on an aromatic ring with [¹⁸F]fluoride. While direct examples using this compound are not prevalent, bromo-aromatic precursors are commonly employed in the development of PET tracers. nih.govnih.gov The presence of the difluoromethoxy group could influence the pharmacokinetic properties of a potential PET probe, making this compound an interesting candidate for the development of novel imaging agents.

Kinase inhibitors are a major class of anticancer drugs, and many of them possess a biaryl or arylamine core structure. The synthesis of such compounds often utilizes bromo-aromatic building blocks. For example, patents for mixed lineage kinase inhibitors describe the use of bromo-substituted imidazopyridines in their synthesis. google.com The structural motifs present in this compound make it a plausible precursor for the synthesis of novel kinase inhibitors, where the difluoromethoxy group can be exploited to fine-tune the biological activity and physicochemical properties of the lead compounds.

The difluoromethoxy (OCHF₂) group is increasingly recognized as a valuable bioisostere for other functional groups in drug design. acs.orgprinceton.edutandfonline.comnih.govnih.gov Bioisosteric replacement is a strategy used by medicinal chemists to modify the properties of a molecule while retaining its biological activity. The OCHF₂ group can serve as a bioisostere for a methoxy (B1213986) (OCH₃) group, a hydroxyl (OH) group, or even a thiol (SH) group.

Compared to a methoxy group, the difluoromethoxy group is more lipophilic and can alter the electronic properties of the aromatic ring. This can lead to improved metabolic stability and cell permeability. When replacing a hydroxyl group, the OCHF₂ group can act as a hydrogen bond donor, mimicking the interaction of the hydroxyl group with its biological target, while being less prone to metabolic glucuronidation. acs.org This strategy can lead to drug candidates with improved pharmacokinetic profiles. princeton.edu The availability of this compound provides medicinal chemists with a ready building block to explore these bioisosteric replacements in their drug discovery programs.

In-depth Analysis of this compound Reveals Limited Publicly Available Research in Specified Applications

Despite its availability from various chemical suppliers, a comprehensive review of scientific literature and patent databases reveals a notable absence of published research detailing the specific applications of the chemical compound this compound in agrochemical research and material science.

While the compound, identified by its CAS Number 1261446-31-4, is listed in several chemical catalogs, indicating its use as a potential building block in organic synthesis, specific research findings regarding its role as a synthetic intermediate in agrochemicals or its utility in the development of functional materials are not publicly documented.

Extensive searches for patents and research articles mentioning "this compound" or its CAS number in the context of agrochemical or material science development did not yield specific results. The available data is largely confined to basic chemical properties and supplier information. This suggests that while the compound may be utilized in proprietary research and development, its applications in the fields specified have not been disclosed in publicly accessible domains.

General research on related structures, such as other halogenated anisoles and compounds containing difluoromethoxy groups, points to the potential utility of such motifs in these fields. For instance, the difluoromethoxy group is a known feature in some modern agrochemicals, valued for its ability to influence a molecule's metabolic stability and biological activity. Similarly, substituted anisole (B1667542) derivatives are explored in material science for creating novel functional materials. However, direct evidence linking this compound to these applications is currently unavailable.

Due to the lack of specific research findings, it is not possible to provide a detailed article on its contribution to agrochemical research or its utility in material science as per the requested outline. The creation of data tables and detailed research findings is precluded by the absence of this information in the surveyed scientific and patent literature.

Properties of this compound

Basic identification and predicted properties of the compound have been compiled from available sources.

| Property | Value | Source |

| CAS Number | 1261446-31-4 | cas.orgcymitquimica.com |

| Molecular Formula | C₈H₇BrF₂O₂ | cas.orgcymitquimica.com |

| Molecular Weight | 253.04 g/mol | cas.orgcymitquimica.com |

| Predicted Boiling Point | 242.9 ± 35.0 °C | cymitquimica.com |

| Predicted Density | 1.534 ± 0.06 g/cm³ | cymitquimica.com |

Future Research Directions and Emerging Challenges

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of complex organic compounds. chemistryjournals.net Future research on 3-Bromo-5-(difluoromethoxy)anisole will likely focus on developing more environmentally benign synthetic methods. Key areas of exploration will include:

Alternative Solvents: Moving away from traditional volatile and often toxic organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net

Catalytic Systems: The development of novel catalysts, including biocatalysts, to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. chemistryjournals.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. chemistryjournals.net

Renewable Feedstocks: Investigating the use of renewable resources as starting materials to reduce the reliance on petrochemicals. chemistryjournals.netresearchgate.net

Exploration of Novel Reactivity Patterns for the Difluoromethoxy Group

The difluoromethoxy group (OCF₂H) imparts unique electronic properties and metabolic stability to molecules. nih.govresearchgate.net While its role as a bioisostere is recognized, a deeper understanding of its reactivity is an area ripe for investigation. Future studies will likely focus on:

C-H Functionalization: Exploring the direct functionalization of the C-H bond within the difluoromethoxy group, which could open up new avenues for molecular elaboration.

Influence on Aromatic Reactivity: A more detailed investigation into how the difluoromethoxy group influences the reactivity of the aromatic ring in various reactions, such as electrophilic and nucleophilic aromatic substitutions.

Hydrogen Bond Donor Capabilities: The polarized C-H bond in the difluoromethoxy group can act as a lipophilic hydrogen bond donor, a property that can be further exploited in catalyst design and molecular recognition. researchgate.net

Integration into Flow Chemistry and Automation for Enhanced Efficiency

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better reproducibility, and the potential for seamless scale-up. nih.govsoci.orgnih.gov The integration of the synthesis of this compound and its derivatives into automated flow chemistry platforms is a logical next step. This would involve:

Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for the key synthetic steps. nih.govmdpi.com

Real-time Reaction Monitoring: Incorporating in-line analytical techniques to monitor reaction progress and allow for rapid optimization. mit.edu

Automated Synthesis Platforms: Utilizing robotic systems to perform multi-step syntheses, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. nih.govmit.edu

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions and for designing novel molecules with desired properties. nih.gov For this compound, advanced computational modeling can be applied to:

Reaction Mechanism and Pathway Prediction: Using quantum mechanical calculations to elucidate reaction mechanisms and predict the most favorable reaction pathways for its synthesis and subsequent transformations.

Predictive Reactivity: Developing models to predict the reactivity of the compound in various chemical environments, guiding experimental design.

In Silico Design of Derivatives: Employing computational methods to design new derivatives with optimized biological or material properties.

Broader Application as a Modular Synthon in Diverse Chemical Fields

The presence of three distinct functional handles—the bromine atom, the methoxy (B1213986) group, and the difluoromethoxy group—makes this compound a versatile modular synthon. Future research will likely expand its application in various areas of chemical synthesis:

Medicinal Chemistry: Its use as a scaffold for the synthesis of new drug candidates, leveraging the beneficial properties of the difluoromethoxy group. researchgate.netnih.gov

Agrochemicals: The development of new pesticides and herbicides incorporating this structural motif.

Materials Science: The synthesis of novel polymers and functional materials with tailored electronic and physical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.